Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate

Regiochemistry Electrophilic aromatic substitution Benzothiophene nitration

Ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate (CAS 159730-73-1) is a heterocyclic building block belonging to the benzo[b]thiophene-2-carboxylate ester class, bearing a nitro group at position 5 and a methyl substituent at position 6 on the benzothiophene core. With a molecular formula of C₁₂H₁₁NO₄S and molecular weight of 265.29 g/mol, this compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for constructing kinase inhibitor scaffolds and anti-inflammatory agent precursors.

Molecular Formula C12H11NO4S
Molecular Weight 265.29 g/mol
CAS No. 159730-73-1
Cat. No. B066464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate
CAS159730-73-1
SynonymsEthyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate
Molecular FormulaC12H11NO4S
Molecular Weight265.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(S1)C=C(C(=C2)[N+](=O)[O-])C
InChIInChI=1S/C12H11NO4S/c1-3-17-12(14)11-6-8-5-9(13(15)16)7(2)4-10(8)18-11/h4-6H,3H2,1-2H3
InChIKeyKXVNMLGGASMUOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Methyl-5-nitrobenzo[B]thiophene-2-carboxylate (CAS 159730-73-1): A Regiospecifically Substituted Benzothiophene Building Block for Medicinal Chemistry and API Intermediate Synthesis


Ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate (CAS 159730-73-1) is a heterocyclic building block belonging to the benzo[b]thiophene-2-carboxylate ester class, bearing a nitro group at position 5 and a methyl substituent at position 6 on the benzothiophene core [1]. With a molecular formula of C₁₂H₁₁NO₄S and molecular weight of 265.29 g/mol, this compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for constructing kinase inhibitor scaffolds and anti-inflammatory agent precursors . The benzothiophene scaffold is a privileged chemotype in drug discovery, appearing in clinically established agents such as raloxifene (SERM), zileuton (5-lipoxygenase inhibitor), and sertaconazole (antifungal) .

Why Generic Substitution of Ethyl 6-Methyl-5-nitrobenzo[B]thiophene-2-carboxylate (CAS 159730-73-1) with Closest Analogs Risks Synthetic and Pharmacochemical Divergence


Within the benzo[b]thiophene-2-carboxylate ester family, subtle variations in substituent position, nitro group placement, and ester type produce measurable divergences in physicochemical properties, electronic character, and downstream reactivity that preclude simple interchange. The 6-methyl-5-nitro substitution pattern is not merely a positional isomer of the 3-methyl-5-nitro variant (CAS 17514-60-2) or the 5-nitro-only analog (CAS 25785-09-5); nitration studies on benzothiophene-2-carboxylic acid derivatives by Cooper and Scrowston (1971) established that electrophilic substitution yields distinct isomeric mixtures (3-, 4-, 6-, and 7-substitution products), demonstrating that each regioisomer possesses unique electronic and steric properties [1]. Furthermore, the ethyl ester functionality cannot be arbitrarily replaced by the corresponding methyl ester (CAS 20699-86-9) or carboxylic acid (CAS 184161-95-3) without altering solubility, hydrolysis kinetics, and compatibility with downstream synthetic sequences [2]. These regiospecific and functional-group-level distinctions translate into quantifiable differences in computed LogP, topological polar surface area, and hydrogen bonding capacity that directly impact compound selection for SAR programs and process chemistry development.

Product-Specific Quantitative Evidence Guide: Ethyl 6-Methyl-5-nitrobenzo[B]thiophene-2-carboxylate (CAS 159730-73-1) Versus Closest Analogs


Regiochemical Differentiation: 6-Methyl vs. 3-Methyl vs. Unsubstituted Benzothiophene-2-carboxylates

The target compound bears a methyl group at the 6-position of the benzothiophene core, in contrast to the 3-methyl-substituted isomer (CAS 17514-60-2) and the unsubstituted 5-nitro analog (CAS 25785-09-5). Cooper and Scrowston (1971) demonstrated that nitration of benzothiophene-2-carboxylic acid and its 3-methyl derivative yields distinct mixtures of 3-, 4-, 6-, and 7-substitution products under different conditions (H₂SO₄/AcOH at 60 °C vs. AcOH/Ac₂O at 0 °C) [1]. The 6-methyl substituent ortho to the 5-nitro group creates a unique electronic environment where the electron-donating methyl group partially counteracts the electron-withdrawing nitro group, modulating the ring's reactivity for subsequent transformations compared to the 3-methyl isomer where the methyl group is located on the thiophene ring rather than the benzene ring. Computed electronic parameters reflect this divergence: the target compound has an XLogP3 of 3.7, whereas the 5-nitro-only methyl ester analog (CAS 20699-86-9, lacking the 6-methyl) has a lower predicted lipophilicity due to reduced hydrocarbon character [2].

Regiochemistry Electrophilic aromatic substitution Benzothiophene nitration

Ester Functionality Differentiation: Ethyl Ester vs. Methyl Ester vs. Carboxylic Acid Hydrolysis Precursor

The target compound features an ethyl ester at the 2-carboxylate position, distinguishing it from the methyl ester analog (Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, CAS 20699-86-9) and the free carboxylic acid form (6-Methyl-5-nitrobenzo[b]thiophene-2-carboxylic acid, CAS 184161-95-3). The ethyl ester provides a calculated LogP of 3.82 (Chemsrc) compared to a predicted LogP of approximately 3.2–3.4 for the corresponding methyl ester (estimated from methylene group contribution of ~0.5 log units per CH₂) . The ethyl ester also exhibits higher boiling point (409.6 °C at 760 mmHg) and density (1.356 g/cm³) compared to the methyl ester analog . The carboxylic acid form (CAS 184161-95-3, MW 237.23) is a hydrolysis product with a hydrogen bond donor count of 1 (versus 0 for the ester), which alters solubility profile and requires different handling conditions [1].

Ester hydrolysis kinetics Prodrug design Synthetic intermediate stability

5-Nitro Group Electronic Effects: Combined 5-Nitro/6-Methyl Substitution Pattern for Tuned Reactivity

The 5-nitro group on the benzothiophene scaffold is a key pharmacophoric element associated with bioreductive activation pathways. Literature on nitrothiophene SAR indicates that electron-attracting nitro groups generally enhance biological activity of thiophenes and benzo[b]thiophenes, with the position of the nitro group being critical for potency [1]. The combination of a 5-nitro group with an ortho 6-methyl substituent creates a specific electronic push-pull system where the methyl group modulates the electron deficiency at the nitro-bearing carbon, potentially affecting the reduction potential compared to nitro-only analogs. Studies on related 5-nitrothiophene derivatives against Mycobacterium tuberculosis have demonstrated minimum inhibitory concentration (MIC) values as low as 0.195 μM for optimized analogs, providing a class-level benchmark for nitrobenzothiophene antimycobacterial activity [2]. The topological polar surface area of 100.36 Ų for the target compound falls within the acceptable range for oral bioavailability (typically <140 Ų), indicating favorable drug-likeness of the scaffold.

Nitroaromatic reduction Nitroreductase activation Electron-withdrawing group

Synthetic Utility as a Benzothiophene Building Block: Beck Nitro Displacement Methodology Compatibility

Ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate is synthesized via nitration of a 6-methylbenzo[b]thiophene-2-carboxylate precursor followed by esterification, or through direct construction via nitro displacement methodology as established by Beck (1972) [1]. This synthetic route is compatible with further elaboration at the 3-position (via electrophilic substitution or cross-coupling) and the ester moiety (via hydrolysis, amidation, or reduction). The compound is positioned as an API intermediate by multiple manufacturers, with commercial availability at NLT 98% purity from suppliers such as MolCore (Product MC752465) and at 97% purity from Chemenu (Catalog CM155634) . In contrast, close analogs such as the 3-methyl isomer (CAS 17514-60-2) and the carboxylic acid form (CAS 184161-95-3) have different synthetic entry points and may not be as readily available at comparable purity levels from multiple sources.

Nitro displacement synthesis Benzothiophene construction Heterocyclic building block

Best-Fit Research and Industrial Application Scenarios for Ethyl 6-Methyl-5-nitrobenzo[B]thiophene-2-carboxylate (CAS 159730-73-1)


Medicinal Chemistry: Benzothiophene-Based Kinase Inhibitor Lead Optimization

[1] Beck, J. R. J. Org. Chem. 1972, 37, 3224–3226. Sciencedirect. Benzothiophene Nucleus in Target-Directed Anti-Cancer Drug Discovery. 2026.

Antimycobacterial Drug Discovery: Nitrobenzothiophene Scaffold for Bioreductive Activation

[1] Al-Warhi, T. et al. Archiv der Pharmazie 2024. Benchchem (class-level reference). Methyl 5-Nitrothiophene-3-carboxylate: Mechanism of Action via Ddn Nitroreductase. 2025.

Process Chemistry: Scalable Intermediate for API Synthesis Under ISO Quality Systems

[1] MolCore. Product MC752465. Chemsrc. CAS 159730-73-1 Properties. Chemenu. CAS 159730-73-1, Benzothiophene Category Information.

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